4,6-dimethyl-1H-indole-2-carboxamide

Antitubercular drug discovery MmpL3 inhibition Mycobacterium tuberculosis H37Rv

Procure the 4,6-dimethyl-1H-indole-2-carboxamide scaffold—the minimal pharmacophoric core for MmpL3 engagement. Its unique 4,6-dimethyl pattern offers a cost-effective, synthetically tractable entry point for N-substituted library synthesis, with N-cycloheptyl (IC2418) and N-adamantyl derivatives achieving MICs as low as 0.012 µM against M. tuberculosis. Use as the essential 'unoptimized comparator' in metabolic stability SAR cascades, or as a low-nonspecific-binding probe for target engagement studies. Compared to 4,6-dihalo variants, this scaffold reduces precursor costs by 3–5×.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B7473078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-1H-indole-2-carboxamide
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(NC2=C1)C(=O)N)C
InChIInChI=1S/C11H12N2O/c1-6-3-7(2)8-5-10(11(12)14)13-9(8)4-6/h3-5,13H,1-2H3,(H2,12,14)
InChIKeyLNFFVGAJAFJKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-1H-indole-2-carboxamide: Core Scaffold Procurement for Antitubercular Drug Discovery Programs


4,6-Dimethyl-1H-indole-2-carboxamide is a heterocyclic organic compound belonging to the indole-2-carboxamide class, characterized by a bicyclic indole core bearing methyl substituents at the 4- and 6-positions and a primary carboxamide at the 2-position [1]. This compound represents the foundational pharmacophoric scaffold for a series of MmpL3 (mycobacterial membrane protein large 3) inhibitors that have demonstrated potent antitubercular activity across drug-susceptible and drug-resistant Mycobacterium tuberculosis strains [1][2]. The 4,6-dimethyl substitution pattern was identified from phenotypic whole-cell high-throughput screening against mycobacteria and serves as the synthetic entry point for generating diverse N-substituted indole-2-carboxamide libraries [1]. Unlike later-stage lead candidates bearing 4,6-dihalo or 4,6-dicyano substituents, the 4,6-dimethyl core scaffold provides a distinct balance of moderate lipophilicity, synthetic tractability, and a well-characterized structure–activity relationship (SAR) landscape [1][3].

Why 4,6-Dimethyl-1H-indole-2-carboxamide Cannot Be Interchanged with Other Indole-2-carboxamide Regioisomers or Halo-Analogs Without Program Impact


Generic substitution of the 4,6-dimethyl-1H-indole-2-carboxamide scaffold with unsubstituted indole-2-carboxamide, 5,6-dimethyl regioisomers, or 4,6-dihalo variants introduces critical alterations in MmpL3 binding affinity, metabolic stability, and synthetic route feasibility [1]. SAR studies from the original Novartis program demonstrated that replacing the 4,6-dimethyl pattern with chloro, fluoro, or cyano groups significantly improved in vitro and in vivo metabolic stability but required additional synthetic transformations and altered the lipophilicity–potency correlation established for the parent dimethyl scaffold [1]. Conversely, the fully unsubstituted indole-2-carboxamide lacks the steric and electronic features at the 4- and 6-positions necessary for optimal MmpL3 engagement, resulting in substantially reduced antimycobacterial potency when elaborated into N-substituted analogues [1][2]. The following quantitative evidence establishes the specific, measurable differentiation that makes the 4,6-dimethyl-1H-indole-2-carboxamide core a non-interchangeable starting point for structure-based antitubercular lead generation and MmpL3-targeted chemical biology studies.

Quantitative Differentiation Evidence: 4,6-Dimethyl-1H-indole-2-carboxamide vs. Closest Indole-2-carboxamide Analogs for MmpL3-Targeted Antitubercular Research


Antimycobacterial MIC Potency: N-Cyclohexyl-4,6-dimethyl-1H-indole-2-carboxamide (KCD644) vs. Unsubstituted Indole-2-carboxamide-Derived Hit Analogue

The N-cyclohexyl derivative of 4,6-dimethyl-1H-indole-2-carboxamide (designated KCD644 or hit compound 1) demonstrated low micromolar potency against replicating M. tuberculosis H37Rv in phenotypic whole-cell screening, establishing the 4,6-dimethyl substitution pattern as the minimal pharmacophoric requirement for MmpL3-targeted antimycobacterial activity [1]. In contrast, closely related indole-2-carboxamide scaffolds lacking the 4,6-dimethyl substitution yielded compounds with substantially attenuated activity in the same screening cascade, as inferred from the SAR progression wherein the 4,6-dimethyl-cyclohexylamide was prioritized as the foundational hit for further optimization [1][2]. Subsequent elaboration of the 4,6-dimethyl core into N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (compound 2) achieved an MIC of 0.012 µM against M. tb H37Rv, confirming the essential role of the 4,6-dimethyl substitution in maintaining target engagement [3].

Antitubercular drug discovery MmpL3 inhibition Mycobacterium tuberculosis H37Rv

Metabolic Stability Comparison: 4,6-Dimethyl vs. 4,6-Dihalo and 4,6-Dicyano Substitution on Indole-2-carboxamide Scaffold

SAR studies by Kondreddi et al. (2013) explicitly compared the metabolic stability of N-cyclohexyl-indole-2-carboxamide derivatives bearing different 4,6-substituents [1]. The parent 4,6-dimethyl-substituted hit (KCD644) exhibited high in vitro mouse liver microsomal clearance, representing a metabolic liability [1]. Systematic replacement of the 4,6-dimethyl groups with chloro, fluoro, or cyano substituents significantly improved both in vitro and in vivo metabolic stability in rodent models [1]. This establishes the 4,6-dimethyl scaffold as the metabolically labile but synthetically more accessible starting point, whereas 4,6-dihalo or 4,6-dicyano analogs offer superior metabolic stability at the cost of increased synthetic complexity and potential toxicity liabilities associated with halogenated aromatics [1][2].

Metabolic stability Mouse liver microsomes Indole substitution SAR

Aqueous Solubility Comparison: 4,6-Dimethyl-Indole-2-carboxamide Scaffold vs. 4,6-Dihalo Analogs and Lead Candidates

The 4,6-dimethyl-1H-indole-2-carboxamide scaffold and its N-cyclohexyl derivative KCD644 exhibited low aqueous solubility, a physicochemical property directly attributed to the 4,6-dimethyl substitution pattern in conjunction with the cyclohexylamide moiety [1]. SAR studies demonstrated that the introduction of alkyl groups on the cyclohexyl ring improved Mtb potency but further reduced aqueous solubility, establishing a positive correlation between lipophilicity and antimycobacterial potency that could not be mitigated without compromising target engagement [1]. While 4,6-dihalo analogues improved metabolic stability, the fundamental lipophilicity-driven solubility challenge persists across the entire indole-2-carboxamide series [1]. This property profile dictates that formulators working with the 4,6-dimethyl scaffold must employ solubilization strategies such as microemulsion preconcentrate formulations (MEPC) to achieve adequate oral exposure, a consideration not required for more polar heterocyclic scaffolds [1].

Aqueous solubility Lipophilicity Physicochemical profiling

MmpL3 Target Engagement Evidence: Co-crystal Structure of N-Cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide Bound to MmpL3

The N-cycloheptyl derivative of 4,6-dimethyl-1H-indole-2-carboxamide (IC2418) has been co-crystallized with the mycolic acid transporter MmpL3 from Mycobacterium smegmatis (PDB ID: 9kbe) [1]. This experimentally determined binding mode provides direct structural evidence that the 4,6-dimethylindole-2-carboxamide scaffold occupies the MmpL3 substrate-binding cavity, with the 4- and 6-methyl groups contributing to hydrophobic contacts within the pocket. The availability of this co-crystal structure enables structure-based design and computational docking studies that are not possible with scaffolds lacking a defined MmpL3 binding mode [1]. In contrast, N-substituted indole-2-carboxamides lacking the 4,6-dimethyl substitution pattern have not been reported in co-crystal structures with MmpL3, limiting their utility for structure-guided optimization.

MmpL3 crystal structure Target engagement X-ray crystallography

Synthetic Accessibility: Comparative Route Efficiency for 4,6-Dimethyl vs. 4,6-Dihalo-1H-indole-2-carboxamide Core Scaffolds

The 4,6-dimethyl-1H-indole-2-carboxamide scaffold is accessible via Fischer indole synthesis from commercially available 3,5-dimethylphenylhydrazine and pyruvic acid derivatives, followed by amidation [1][2]. This two-step sequence utilizes low-cost starting materials and avoids halogenation or cyanation steps required for the 4,6-dihalo or 4,6-dicyano analogues [1]. The 4,6-dichloro and 4,6-difluoro variants necessitate either direct halogenation of the indole core (requiring electrophilic aromatic substitution conditions that are poorly regioselective) or use of pre-functionalized halogenated phenylhydrazine precursors that are 3- to 5-fold more expensive than 3,5-dimethylphenylhydrazine [2]. This difference in synthetic complexity and precursor cost makes the 4,6-dimethyl scaffold the preferred entry point for initial SAR exploration and library generation, whereas 4,6-dihalo scaffolds are reserved for late-stage lead optimization [1][2].

Synthetic chemistry Route efficiency Building block comparison

Optimal Procurement Scenarios for 4,6-Dimethyl-1H-indole-2-carboxamide in Antitubercular and Chemical Biology Research


MmpL3-Targeted Antitubercular Lead Generation and SAR Library Synthesis

Procure 4,6-dimethyl-1H-indole-2-carboxamide as the core scaffold for generating N-substituted indole-2-carboxamide libraries targeting MmpL3. The 4,6-dimethyl substitution pattern has been validated as the minimal pharmacophoric requirement for MmpL3 engagement, with N-cyclohexyl (KCD644), N-cycloheptyl (IC2418), and N-adamantyl derivatives demonstrating MIC values ranging from 0.012 µM to low µM against M. tuberculosis H37Rv [1][2]. The availability of an MmpL3 co-crystal structure (PDB 9kbe) with IC2418 enables structure-guided design of novel N-substituted analogues [3]. This scaffold is recommended for early-stage SAR exploration where rapid analog generation and low precursor cost (3–5× less expensive than 4,6-dihalo variants) are critical program requirements [2].

Chemical Biology Probe Development for Mycobacterial Cell Wall Biosynthesis Studies

Use 4,6-dimethyl-1H-indole-2-carboxamide-derived compounds, particularly IC2418 (N-cycloheptyl derivative), as chemical biology probes to study MmpL3 function and mycolic acid transport in mycobacterial species. IC2418 has been characterized as a potent MmpL3 inhibitor and is commercially available [1]. The 4,6-dimethyl scaffold provides a chemically tractable handle for introducing reporter tags, photoaffinity labels, or biotin conjugates via the N-substituent position, enabling target engagement studies, pull-down experiments, and cellular localization assays in M. tuberculosis and M. smegmatis models [1][2]. Compared to 4,6-dihalo probes, the 4,6-dimethyl core offers lower non-specific protein binding due to reduced halogen content, an advantage for clean target identification experiments.

Bespoke Medicinal Chemistry Optimization Campaigns Requiring Metabolic Stability Trade-off Analysis

Procure the 4,6-dimethyl-1H-indole-2-carboxamide scaffold when conducting systematic metabolic stability optimization studies. The parent dimethyl-substituted derivatives exhibit high in vitro mouse liver microsomal clearance, providing a clear baseline against which the metabolic stabilization achieved by 4,6-dihalo or 4,6-dicyano substitution can be quantitatively benchmarked [1]. This comparative framework enables medicinal chemistry teams to quantify the metabolic stability improvement attributable to halogen or cyano substitution, supporting data-driven decisions about whether the additional synthetic complexity of 4,6-dihalo scaffolds is warranted for a given lead series [1]. The 4,6-dimethyl scaffold serves as the essential 'unoptimized comparator' in this head-to-head metabolic stability SAR cascade.

Formulation Development Studies for Low-Solubility Indole-2-carboxamide Leads

Employ the 4,6-dimethyl-1H-indole-2-carboxamide scaffold and its N-substituted derivatives as model compounds for developing solubilization and oral delivery strategies for the broader indole-2-carboxamide class. The low aqueous solubility characteristic of the 4,6-dimethyl-containing series necessitates advanced formulation approaches such as microemulsion preconcentrate formulations (MEPC), which were successfully demonstrated by Kondreddi et al. to deliver favorable oral pharmacokinetic properties in rodents for the lead candidates KDZ304 and KDZ349 [1]. The 4,6-dimethyl scaffold serves as a cost-effective surrogate for formulation screening before committing expensive late-stage leads to extensive formulation development [1].

Quote Request

Request a Quote for 4,6-dimethyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.